molecular formula C10H17NO4 B179892 Boc-N-(Allyl)-Glycine CAS No. 145618-68-4

Boc-N-(Allyl)-Glycine

Cat. No. B179892
M. Wt: 215.25 g/mol
InChI Key: FTLUYABUJZUQON-UHFFFAOYSA-N
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Description

Boc-N-(Allyl)-Glycine is a chemical compound with the CAS Number: 145618-68-4 . It has a molecular weight of 215.25 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

Boc-N-(Allyl)-Glycine is a white powder . It has a melting point of 89-94°C . It should be stored at 0-8°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of synthetic organic chemistry and peptide synthesis .

Summary of the Application

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group is used to protect amines from reacting with other functional groups in a molecule during a chemical reaction .

Methods of Application

Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable . Therefore, more efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact .

One method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . Another method involves the use of oxalyl chloride in methanol .

Results or Outcomes

The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . These methods offer advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

One-Pot Amidation of N-Boc-Protected Amines

Specific Scientific Field

This application is in the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

A one-pot synthesis of amides from N-Boc-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides .

Results or Outcomes

A variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Synthetic Applications of Lithiated N-Boc Allylic Amines

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Lithiation of N-Boc-N-(p-methoxyphenyl) allylic amines in the presence of (−)-sparteine provides asymmetric homoenolate equivalents .

Methods of Application

These homoenolate equivalents react with electrophiles to provide highly enantioenriched enecarbamates . Acidic hydrolysis of the enecarbamates can provide the corresponding β-substituted aldehydes .

Results or Outcomes

This method provides a way to generate highly enantioenriched enecarbamates from N-Boc-N-(p-methoxyphenyl) allylic amines .

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates has been reported . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application

The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Results or Outcomes

This method allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUYABUJZUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-(Allyl)-Glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Wakselman, AM Mouna, J Xie, JP Mazaleyrat… - Bioorganic & Medicinal …, 1994 - Elsevier
A series of peptides containing N-(2,3-dihalopropyl)-glycine or alanine residues has been prepared as potential suicide substrates of the HIV pol-protease or as enzyme-activated …
Number of citations: 2 www.sciencedirect.com
DL McKinzie, LL Winneroski, SJ Green… - Journal of Medicinal …, 2021 - ACS Publications
The beta-site APP cleaving enzyme 1, known as BACE1, has been a widely pursued Alzheimer’s disease drug target owing to its critical role in the production of amyloid-beta. We have …
Number of citations: 13 pubs.acs.org
A Boddy - 2021 - spiral.imperial.ac.uk
New synthetic methods that enable rapid access to new heterocyclic structures in biologically relevant chemical space provide important opportunities in drug discovery. In this thesis, …
Number of citations: 2 spiral.imperial.ac.uk

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